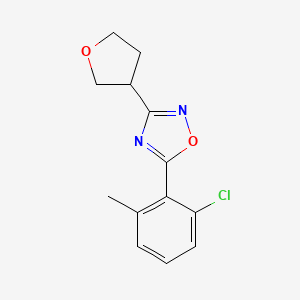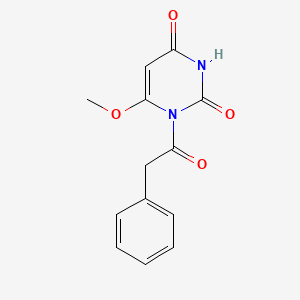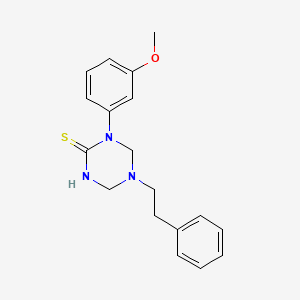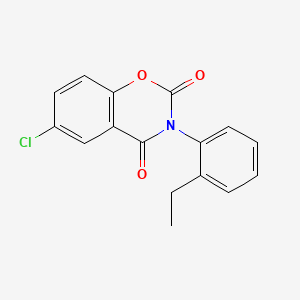![molecular formula C17H22ClNO4 B5630723 (3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B5630723.png)
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a cyclopropyl group and a carboxylic acid group, along with a chlorinated dimethoxyphenyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction The cyclopropyl group can be introduced via a cyclopropanation reaction, and the chlorinated dimethoxyphenyl moiety can be attached through a Friedel-Crafts alkylation
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which (3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid: can be compared with other pyrrolidine derivatives and chlorinated phenyl compounds.
Dichloroanilines: These compounds have a similar chlorinated phenyl ring but lack the pyrrolidine and cyclopropyl groups.
Ringer’s lactate solution: Although not structurally similar, it is another example of a compound with diverse applications in medicine and industry.
Uniqueness
The uniqueness of (3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-
属性
IUPAC Name |
(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-22-14-6-5-11(15(18)16(14)23-2)7-19-8-12(10-3-4-10)13(9-19)17(20)21/h5-6,10,12-13H,3-4,7-9H2,1-2H3,(H,20,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSLYWWPXYWEB-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CC(C(C2)C(=O)O)C3CC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)
![3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B5630655.png)
![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)


![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5630691.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)


![N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5630733.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDYLMETHYL)-2-FURAMIDE](/img/structure/B5630737.png)
![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)
